N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzothiophene core, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Carbamoylation: The furan-2-ylmethyl group is then carbamoylated using a carbamoyl chloride derivative under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving a thiosemicarbazide derivative and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, converting it to a thiadiazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, disruption of metabolic processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher binding affinity to molecular targets, and broader spectrum of biological activity .
Properties
Molecular Formula |
C18H18N4O3S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-10-15(27-22-21-10)17(24)20-18-14(12-6-2-3-7-13(12)26-18)16(23)19-9-11-5-4-8-25-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,23)(H,20,24) |
InChI Key |
USTJCKFNVGBVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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